三乙酸铈三水合物

描述

Cerium triacetate sesquihydrate, also known as Cerium (III) acetate, is an inorganic compound with the molecular formula C6H9CeO6 . It is a white powder that is soluble in water . It is used as a source of cerium in the preparation of cerium oxide and finds applications in metallurgy, glass and glass polishing, ceramics, catalysts, and phosphors .

Synthesis Analysis

Cerium triacetate sesquihydrate can be prepared by reacting cerium (III) carbonate and 50% acetic acid in an aqueous solution . It is also used as a source of cerium in the preparation of cerium oxide .Molecular Structure Analysis

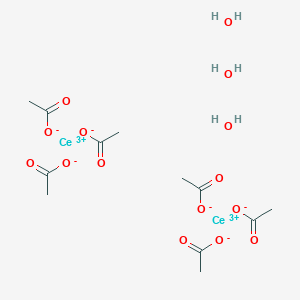

The molecular weight of Cerium triacetate sesquihydrate is 317.25 g/mol . The IUPAC name is cerium (3+);triacetate . The InChI is 1S/3C2H4O2.Ce/c31-2(3)4;/h31H3,(H,3,4);/q;;;+3/p-3 .Chemical Reactions Analysis

Cerium triacetate sesquihydrate, with bromide ion, catalyzes the liquid-phase auto-oxidation of cresols . It has been studied extensively for various heterogeneous reactions .Physical And Chemical Properties Analysis

Cerium triacetate sesquihydrate is a white powder that is soluble in water . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .科学研究应用

Catalysis

Cerium triacetate sesquihydrate is used in combination with bromide ion to catalyze the liquid-phase auto-oxidation of cresols . This makes it valuable in various chemical reactions where a catalyst is needed to speed up the process.

Glass Manufacturing

This compound is used in the manufacturing of glass . The presence of cerium can influence the color and other properties of the glass, making it an important component in certain types of glass production.

Glass Polishing

Cerium triacetate sesquihydrate is an efficient agent for glass polishing . It’s used in the optical industry for polishing glass and making it suitable for various applications, including lenses and other optical components .

Pharmaceuticals

In the pharmaceutical industry, this compound is used for various purposes . However, the specific applications in this field are not detailed in the sources.

Specialty Chemicals

Cerium triacetate sesquihydrate is used in the production of specialty chemicals . These chemicals have various applications in different industries, including electronics and others.

Metallurgy

This compound acts as a source of cerium involved in the preparation of cerium oxide . It finds application in metallurgy, where it is utilized in steel production to remove free sulfur and oxygen .

Ceramics

Cerium triacetate sesquihydrate is used in the ceramics industry . It can influence the color and other properties of ceramics, making it an important component in certain types of ceramic production.

Catalysts and Phosphors

This compound is used in the production of catalysts and in phosphors . Catalysts are substances that speed up chemical reactions without being consumed by the reaction themselves, while phosphors are substances that exhibit the phenomenon of luminescence.

作用机制

Target of Action

It’s known to be used in combination with bromide ion, catalyzing the liquid-phase auto-oxidation of cresols .

Mode of Action

It’s known that the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . The redox potential shift and charge transfer behavior are difficult to understand because neither the cerium structures nor the charge transfer mechanism are well understood .

Biochemical Pathways

It’s known that the compound is involved in the preparation of cerium oxide , which has various applications in catalysis, energy storage, and other fields.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol in its anhydrous form, easily soluble in pyridine, and insoluble in acetone . These properties may influence its bioavailability.

Result of Action

Cerium triacetate sesquihydrate is used in various industries due to its catalytic properties. It’s used in glass manufacturing, glass polishing, optical glass making and polishing, pigments, pharma, specialty chemicals electronic, paint and driers, dyes and pigments, paper industries, etc . It’s also utilized in steel production to remove free sulfur and oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cerium triacetate sesquihydrate. For instance, its solubility in different solvents can affect its availability and reactivity in different environments.

安全和危害

Cerium triacetate sesquihydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, provide local exhaust or general room ventilation to minimize exposure to dust, and wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .

未来方向

Cerium triacetate sesquihydrate has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . It has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . Future research may focus on these applications and further understanding of its properties and potential uses.

属性

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。